![molecular formula C24H20N2O3S B2836658 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 300569-39-5](/img/structure/B2836658.png)
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The specific molecular structure of “N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide” is not available in the sources I found.Applications De Recherche Scientifique
Organic Synthesis and New Material Development
The target compound has been investigated for its potential in developing new materials with desired properties. Researchers explore its role in organic synthesis, aiming to create novel molecules with specific functionalities . By understanding its reactivity and structural features, scientists can design tailored materials for applications such as sensors, catalysts, and optoelectronic devices.
Anticancer Activity
Thiazole derivatives, including our compound of interest, have shown promise as potential anticancer agents. Their unique chemical structure allows them to interact with cellular pathways, making them attractive candidates for drug development . Researchers investigate their cytotoxic effects, mechanisms of action, and selectivity against cancer cells. Further studies may reveal their potential in targeted therapies.
Antifungal Properties
In the realm of antimicrobial research, N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide derivatives have been evaluated for antifungal activity. Scientists assess their efficacy against fungal pathogens, aiming to discover new treatments for fungal infections . Understanding their mode of action and toxicity profiles is crucial for optimizing their therapeutic potential.
Crystallography and Structural Insights
The crystal structure of this compound has been determined experimentally, providing valuable insights into its three-dimensional arrangement. Researchers analyze its packing, intermolecular interactions, and conformational features. Such studies aid in understanding its stability, solubility, and potential binding sites for interactions with other molecules .
Computational Studies and Molecular Docking
Computational chemistry techniques, including molecular docking and quantum mechanical calculations, help predict the compound’s behavior. Researchers explore its binding affinity to specific protein targets, which is essential for drug design. By simulating interactions, they gain insights into its potential as a therapeutic agent .
Pharmacokinetics and Drug Delivery
Researchers investigate the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Additionally, they explore suitable drug delivery systems to enhance its bioavailability and targeted delivery to specific tissues or organs. These studies contribute to optimizing its therapeutic use .
Mécanisme D'action
Target of Action
Related compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
It is suggested that similar compounds may interact with their targets by perturbing the membrane as well as having an intracellular mode of action .
Biochemical Pathways
Related compounds have been shown to inhibit kynurenine 3-hydroxylase , which is involved in the kynurenine pathway of tryptophan degradation.
Result of Action
Related compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-28-20-12-19(13-21(14-20)29-2)23(27)26-24-25-22(15-30-24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWFUNLHQXVZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

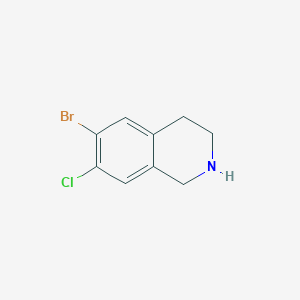

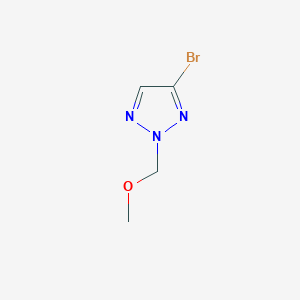
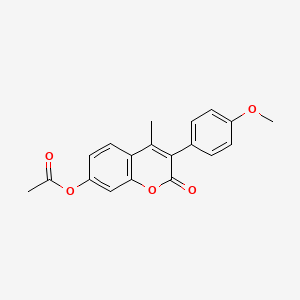
![3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile](/img/structure/B2836584.png)
![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836586.png)
![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-thiochromen-3-yl}methyl benzenecarboxylate](/img/structure/B2836588.png)
![5-ethyl-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836589.png)
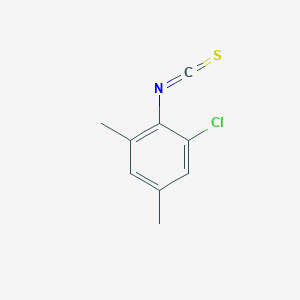
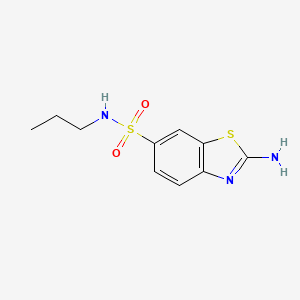
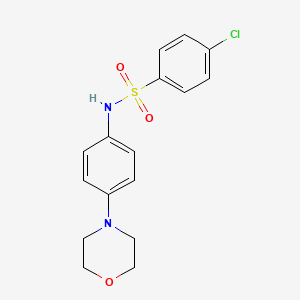
![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide](/img/structure/B2836594.png)
![4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836595.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2836598.png)